molecular formula C11H13NO2 B2547022 3-(3-Methoxyphenyl)pyrrolidin-2-one CAS No. 1267032-91-6

3-(3-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2547022
CAS No.: 1267032-91-6
M. Wt: 191.23
InChI Key: APJVOLKWSDLMLF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study by M. Fazli Mohammat et al. (2008) focuses on a closely related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealing its crystal structure and how molecules arrange into chains and sheets via hydrogen bonds and weak intermolecular interactions. This structural insight aids in understanding the compound's physical properties and potential for forming supramolecular assemblies.

Pharmacological Applications

Research on derivatives of pyrrolidin-2-one has shown significant pharmacological promise. For example, a study by Barbara Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding several compounds with strong antiarrhythmic and antihypertensive activities. These activities were linked to alpha-adrenolytic properties, highlighting the potential of these compounds in cardiovascular drug development.

Anti-inflammatory Applications

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones synthesized and evaluated by H. Ikuta et al. (1987) demonstrated potential as anti-inflammatory and analgesic agents. Some compounds were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects, offering a promising avenue for safer anti-inflammatory drugs.

Agricultural and Medicinal Chemistry

The work by F. Ghelfi et al. (2003) on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones opens new pathways for creating agrochemicals or medicinal compounds. This method allows for the introduction of methoxy groups, which can significantly alter the biological activity and solubility of these compounds.

Catalysis and Synthetic Chemistry

Dominic P. Affron et al.'s research (Affron et al., 2014) on the functionalization of C(sp3)-H bonds in proline derivatives using palladium catalysis highlights a novel approach to synthesizing cis-2,3-disubstituted pyrrolidines. This technique is vital for developing new synthetic pathways in organic chemistry and drug discovery, demonstrating the versatility of pyrrolidin-2-one derivatives in synthetic applications.

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are widely used in drug discovery due to their versatility and the possibility of generating structural diversity . This suggests that “3-(3-Methoxyphenyl)pyrrolidin-2-one” and similar compounds could have potential applications in the development of new drugs.

Mechanism of Action

Properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJVOLKWSDLMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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